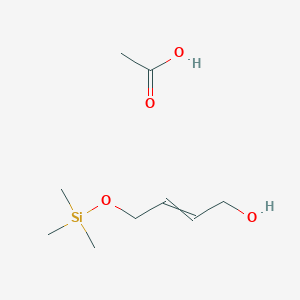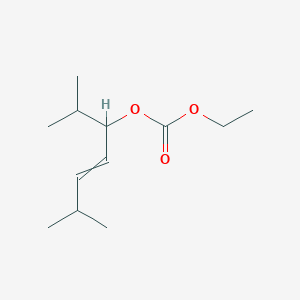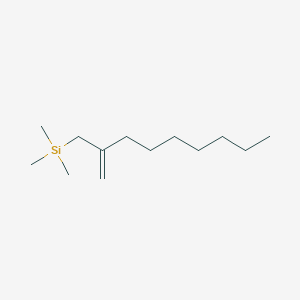
Trimethyl(2-methylidenenonyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(2-methylidenenonyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a 2-methylidenenonyl group. This compound belongs to the broader class of silanes, which are known for their versatile applications in various fields due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2-methylidenenonyl)silane typically involves the hydrosilylation of an appropriate alkene with a silane precursor. One common method is the reaction of 2-methylidenenonene with trimethylsilane in the presence of a platinum catalyst. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of advanced catalysts and optimized reaction conditions enhances the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl(2-methylidenenonyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrosilanes like this compound are often used with catalysts such as palladium or platinum.
Substitution: Reagents like halogens or alkyl halides are used under mild conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds and silanes.
Substitution: Various organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Trimethyl(2-methylidenenonyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation and radical reactions.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of Trimethyl(2-methylidenenonyl)silane involves the interaction of the silicon atom with various molecular targets. The silicon-carbon bond is highly electron-releasing, which stabilizes positive charges and facilitates electrophilic additions. This property is exploited in reactions where the silicon atom acts as a mediator, enhancing the reactivity and selectivity of the process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethylsilane
- Allyltrimethylsilane
- Vinyltrimethylsilane
Uniqueness
Trimethyl(2-methylidenenonyl)silane is unique due to its specific structure, which imparts distinct reactivity and stability compared to other silanes. The presence of the 2-methylidenenonyl group enhances its ability to participate in a broader range of chemical reactions, making it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
117747-04-3 |
|---|---|
Molekularformel |
C13H28Si |
Molekulargewicht |
212.45 g/mol |
IUPAC-Name |
trimethyl(2-methylidenenonyl)silane |
InChI |
InChI=1S/C13H28Si/c1-6-7-8-9-10-11-13(2)12-14(3,4)5/h2,6-12H2,1,3-5H3 |
InChI-Schlüssel |
GEDPCTGXTWSCRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=C)C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]diphenol](/img/structure/B14294848.png)
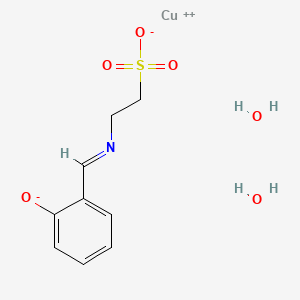
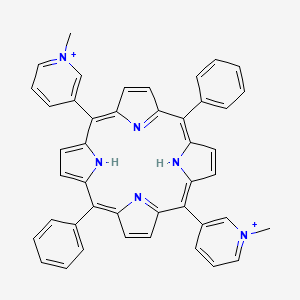
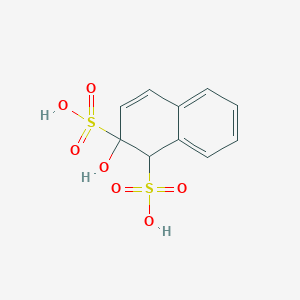
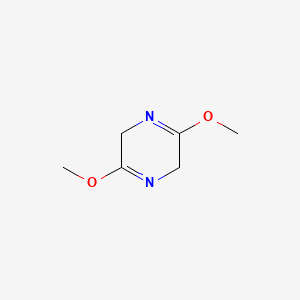
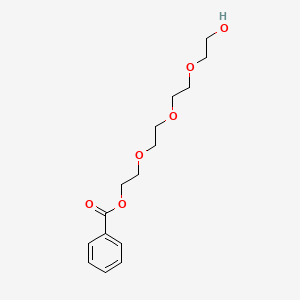
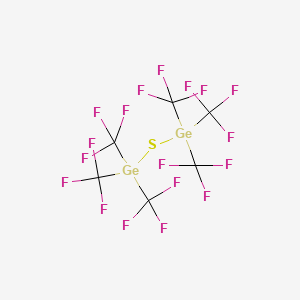
![[(4-Ethenylphenyl)methylene]bis(triethylsilane)](/img/structure/B14294895.png)


![Diethyl [(2-methoxyphenyl)(methylsulfanyl)methyl]phosphonate](/img/structure/B14294912.png)
